2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
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Overview
Description
2,3-Dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is an organic compound that features a benzamide core with methoxy groups at the 2 and 3 positions, and a pyrazolylphenyl substituent at the nitrogen atom
Mechanism of Action
Target of Action
The primary targets of 2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that the compound interferes with pathways critical to the survival and replication of leishmania and plasmodium species .
Pharmacokinetics
It is known that the compound has a high solubility in saline at ph 7 , which suggests good bioavailability.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . In vitro and in vivo studies have shown that it can effectively inhibit the growth of Leishmania aethiopica and Plasmodium berghei . In particular, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was significantly more active than standard drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and therefore its bioavailability can be affected by the pH of the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Coupling with Benzamide: The pyrazole derivative is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) on the pyrazole ring can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,3-Dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: Used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazol-4-yl Derivatives: These compounds share the pyrazole core and have been studied for their cytotoxic properties.
Imidazole Containing Compounds: These compounds have similar heterocyclic structures and are used in various therapeutic applications.
Uniqueness
2,3-Dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and other specialized applications.
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-5-3-4-14(17(16)24-2)18(22)20-13-8-6-12(7-9-13)15-10-11-19-21-15/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXBKYJGDRMCBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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